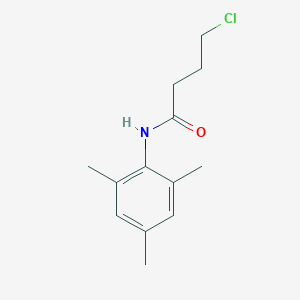

4-chloro-N-(2,4,6-trimethylphenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

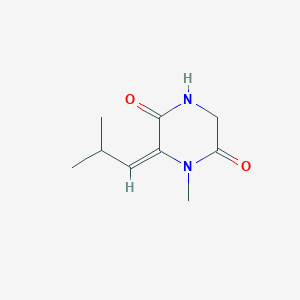

4-chloro-N-(2,4,6-trimethylphenyl)butanamide, also known as 4-chlorobutanamide, is an organic compound belonging to the family of amides. It is a colorless, crystalline solid with a melting point of around 109 °C. It is soluble in water, ethanol, and other organic solvents. 4-chlorobutanamide is a versatile compound with a wide range of applications in the fields of pharmaceuticals, agrochemicals, and other industries.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Tyrosinase and Melanin Inhibition : Research involving the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which include 4-chloro derivatives, highlighted their potential as tyrosinase inhibitors and melanin production reducers. These compounds exhibited significant biological activity in both in vitro and in vivo settings, suggesting potential applications in depigmentation drug development with minimal side effects (Raza et al., 2019).

Lipoxygenase Inhibition : Another study focused on the synthesis of butanamide derivatives for their inhibitory activity against the lipoxygenase enzyme, demonstrating their potential as anti-inflammatory agents. The structural elucidation of these compounds, including their NMR, IR, and mass spectral data, provided a foundation for further medicinal chemistry efforts (Aziz‐ur‐Rehman et al., 2016).

Urease Inhibition : Indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, involving the synthesis of 4-chloro derivatives, were evaluated for their urease inhibitory potential. These compounds were found to be potent inhibitors, showcasing a promising route for therapeutic agent development against diseases related to urease activity (Nazir et al., 2018).

Chemical Behavior and Applications

Chemical Behavior Study : The chemical behavior of substituted 4-chloro-N-phenylbutanamides in basic medium was studied, revealing insights into their kinetics, mechanism of formation, and decomposition. This research provides valuable information on the reactivity of such compounds, which could be relevant for developing new chemical synthesis methodologies or understanding the stability of related pharmaceuticals (Sedlák et al., 2002).

Polyimide Synthesis for Gas Separation : In the field of materials science, research into new polyimides for gas separation included the synthesis of derivatives from substituted catechol bis(etherphthalic anhydride)s. The involvement of chloro-N-phenylbutanamide derivatives in such syntheses points to the application of these compounds in creating advanced materials for selective gas permeability, which is crucial for various industrial processes (Al-Masri et al., 2000).

Propiedades

IUPAC Name |

4-chloro-N-(2,4,6-trimethylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9-7-10(2)13(11(3)8-9)15-12(16)5-4-6-14/h7-8H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSHBNHLTMDYRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCCCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395318 |

Source

|

| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121513-35-7 |

Source

|

| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)

![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)

![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)